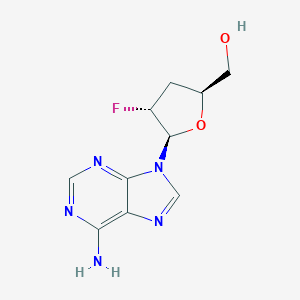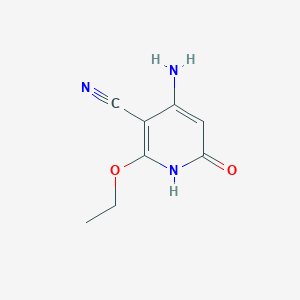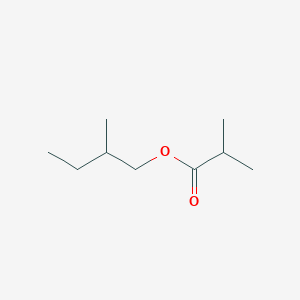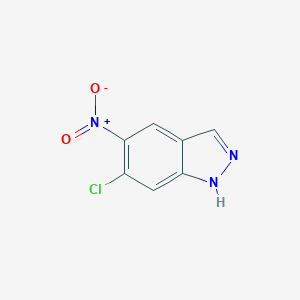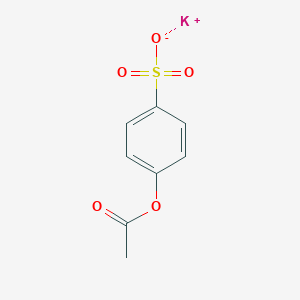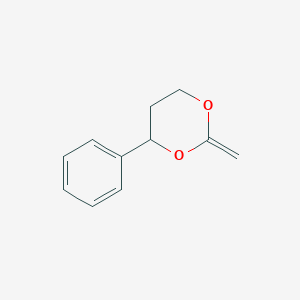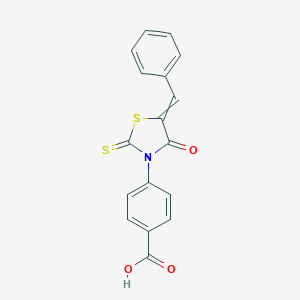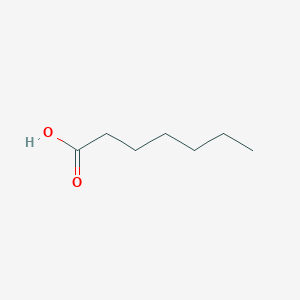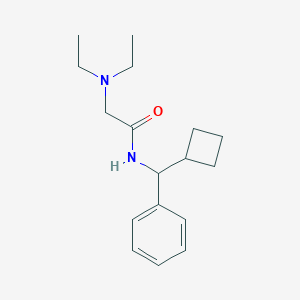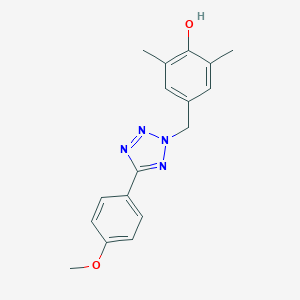
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-, also known as MTMT, is a synthetic compound that has been widely used in scientific research. This compound is a tetrazole derivative and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is not fully understood. However, it has been suggested that Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- exerts its biological activities by modulating various signaling pathways. For example, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant properties. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been found to increase the levels of glutathione (GSH), which is an important antioxidant molecule in the body. In addition, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, there are also some limitations to using Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- in lab experiments. For example, the mechanism of action of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- may vary depending on the experimental conditions, such as the dose and duration of treatment.
Orientations Futures
For research on Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- include investigating its potential as a therapeutic agent and further elucidating its mechanism of action.
Méthodes De Synthèse
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylhydrazine with 2,6-dimethylphenol, followed by the condensation of the resulting product with 5-chloromethyl-1H-tetrazole. The final product is obtained through the deprotection of the tetrazole group using sodium ethoxide.
Applications De Recherche Scientifique
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been shown to possess analgesic properties by blocking the pain response in animal models. In addition, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
104186-18-7 |
|---|---|
Nom du produit |
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- |
Formule moléculaire |
C17H18N4O2 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
4-[[5-(4-methoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H18N4O2/c1-11-8-13(9-12(2)16(11)22)10-21-19-17(18-20-21)14-4-6-15(23-3)7-5-14/h4-9,22H,10H2,1-3H3 |
Clé InChI |
QLODQKPFNUJZPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)OC |
Autres numéros CAS |
104186-18-7 |
Synonymes |
4-((5-(4-Methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




